molecular formula C12H17Cl2N3O6S B12076851 Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- CAS No. 175671-72-4

Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-

Cat. No.: B12076851
CAS No.: 175671-72-4
M. Wt: 402.3 g/mol
InChI Key: IXARYIJEQUJTIZ-AXUBEFTGSA-N
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Description

Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly referred to as S-(1,2-dichlorovinyl)glutathione (DCVG), is a glutathione conjugate formed during the metabolic processing of trichloroethylene (TCE) . Its structure comprises a tripeptide backbone (γ-glutamyl-cysteinyl-glycine) with a 1,2-dichloroethenyl group attached to the sulfur atom of cysteine. The compound’s CAS registry number is 96614-59-4, with a molecular formula of C₁₂H₁₇Cl₂N₃O₆S and a molecular weight of 402.28 g/mol .

DCVG is a critical intermediate in the glutathione conjugation pathway of TCE, a process implicated in the bioactivation of TCE to nephrotoxic and mutagenic metabolites . This highlights its role in TCE-associated renal toxicity and carcinogenicity.

Properties

CAS No.

175671-72-4

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

402.3 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1

InChI Key

IXARYIJEQUJTIZ-AXUBEFTGSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by enzymes such as cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause cellular damage. The primary molecular targets include renal proximal tubular cells, where the compound induces nephrotoxicity through oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Table 1: Comparative Analysis of DCVG and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Toxicity Profile Metabolic Role
DCVG 96614-59-4 C₁₂H₁₇Cl₂N₃O₆S 402.28 1,2-Dichloroethenyl Mutagenic (kidney DNA damage) TCE bioactivation intermediate
DCVC - C₅H₆Cl₂NO₂S 235.09 1,2-Dichloroethenyl Nephrotoxic (mitochondrial damage) Proximal tubule toxin
NAcDCVC - C₇H₉Cl₂NO₃S 266.13 1,2-Dichloroethenyl Chronic accumulation potential Stable metabolite
S-(2-Chloro-1,1,2-TF)GSH - C₁₂H₁₇ClF₃N₃O₆S ~414.79 2-Chloro-1,1,2-TF Undefined (predicted less toxic) Detoxification intermediate
CEMA 74514-75-3 C₈H₁₂N₂O₃S 224.26 2-Cyanoethyl Urinary biomarker (low toxicity) Acrylonitrile metabolite

Toxicological and Metabolic Implications

  • Interspecies Variability : Mice produce ~100-fold fewer glutathione conjugates of TCE than humans, necessitating higher experimental doses to observe toxicity .
  • Metabolic Pathways : DCVG is hydrolyzed to DCVC by γ-glutamyltransferase and peptidases, while DCVC is acetylated to NAcDCVC or bioactivated via β-lyase to reactive thiols .
  • Toxicity Hierarchy : DCVC > DCVG > NAcDCVC in acute nephrotoxicity, but NAcDCVC’s persistence may exacerbate chronic effects .

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